molecular formula C10H14N2O2 B2559027 N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide CAS No. 2176573-34-3

N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide

Numéro de catalogue B2559027
Numéro CAS: 2176573-34-3
Poids moléculaire: 194.234
Clé InChI: JOOKSGLBFUIPIN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide, also known as AZD9291 or osimertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and was approved by the US Food and Drug Administration (FDA) in 2015.

Mécanisme D'action

N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide works by irreversibly binding to the mutated form of EGFR, which is present in approximately 10-15% of patients with NSCLC. This binding prevents the activation of the downstream signaling pathways that are responsible for cell proliferation and survival. This ultimately leads to cell death and tumor regression.
Biochemical and Physiological Effects:
N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide has been shown to have a favorable safety profile in clinical trials. The most common side effects include diarrhea, rash, and nausea. It has also been associated with interstitial lung disease (ILD), although the incidence of ILD is relatively low. N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide has been shown to have a half-life of approximately 48 hours, and it is primarily metabolized by the liver.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide is its high selectivity for mutated EGFR, which allows for more targeted therapy and lower incidence of side effects. However, one limitation is its relatively low potency compared to other EGFR TKIs. This may limit its efficacy in patients with high levels of EGFR activity.

Orientations Futures

There are several potential future directions for research on N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide. One area of focus is the development of combination therapies that can enhance the efficacy of N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide. Another area of focus is the identification of biomarkers that can predict response to N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide. Additionally, there is ongoing research on the use of N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide in other types of cancer that have mutations in the EGFR pathway. Overall, N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide represents a promising new treatment option for patients with NSCLC who have developed resistance to first-generation EGFR TKIs.

Méthodes De Synthèse

The synthesis of N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide involves several steps. The first step is the preparation of 4-bromo-3-fluoroaniline, which is then reacted with (S)-tert-butyl 2-(2-amino-4-methylpentanamido)-3-methylbutanoate to form an intermediate. The intermediate is then reacted with (R)-glycidyl butyrate to form the final product, N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide. The overall yield of the synthesis is around 10%.

Applications De Recherche Scientifique

N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown significant efficacy in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs such as gefitinib and erlotinib. N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide is able to selectively inhibit the activity of mutated EGFR, while sparing the activity of wild-type EGFR. This results in a lower incidence of side effects compared to first-generation EGFR TKIs.

Propriétés

IUPAC Name

N-(1-prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-9(13)12-5-8(6-12)11-10(14)7-3-4-7/h2,7-8H,1,3-6H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOKSGLBFUIPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.